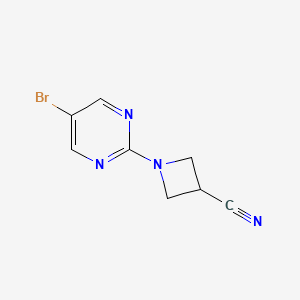

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Description

BenchChem offers high-quality 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXOKUMPQBYMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. The synthesis involves a critical nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for the synthesis of the target molecule and its precursors, and present relevant analytical data for characterization.

Introduction to the Core Scaffold

The 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is of significant interest in medicinal chemistry. The pyrimidine ring is a common feature in a multitude of biologically active compounds, while the strained four-membered azetidine ring can impart unique conformational constraints and improve physicochemical properties. The bromo-substituent on the pyrimidine ring offers a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The primary disconnection for the synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile points to two key building blocks: 2-chloro-5-bromopyrimidine and azetidine-3-carbonitrile. The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the azetidine ring displaces the chloride at the C2 position of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring facilitates this nucleophilic attack.[1]

"Target_Molecule" [label="1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile"]; "SNAr" [label="Nucleophilic\nAromatic Substitution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Starting_Materials" [label="Starting Materials", shape=plaintext]; "2_chloro_5_bromopyrimidine" [label="2-Chloro-5-bromopyrimidine"]; "azetidine_3_carbonitrile" [label="Azetidine-3-carbonitrile"];

"Target_Molecule" -> "SNAr" [label="Disconnection"]; "SNAr" -> "2_chloro_5_bromopyrimidine"; "SNAr" -> "azetidine_3_carbonitrile"; }

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Starting Materials

Synthesis of 2-Chloro-5-bromopyrimidine

A common and effective method for the synthesis of 2-chloro-5-bromopyrimidine is the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol:

-

To a stirred solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (2.0 eq).

-

Carefully add a tertiary amine base, for instance, triethylamine (2.0 eq), to the reaction mixture at a controlled temperature, typically around 35 °C.[3]

-

Heat the reaction mixture to 80-85 °C and monitor the progress by a suitable analytical technique like HPLC or TLC until the starting material is consumed (typically 6 hours).[3]

-

After completion, cool the reaction mixture and carefully quench it by pouring it into ice-cold water.

-

Neutralize the aqueous solution with a base, such as a 20% sodium carbonate solution, to a pH of 8-9.[3]

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-5-bromopyrimidine.

| Reagent | Molar Ratio | Notes |

| 5-Bromo-2-hydroxypyrimidine | 1.0 | Starting material |

| Phosphorus Oxychloride | 2.0 | Chlorinating agent |

| Triethylamine | 2.0 | Base |

| Toluene | - | Solvent |

Synthesis of Azetidine-3-carbonitrile

The synthesis of azetidine-3-carbonitrile can be achieved through various methods. One practical approach involves the cyclization of a suitable precursor. A reported method involves the addition of phosphoramidates to Morita-Baylis-Hillman adducts to generate activated 1,3-aminoalcohols which then cyclize to form azetidine-3-carbonitriles.[4] Another approach involves the alkylation of ephedrine or pseudoephedrine with bromoacetonitrile followed by cyclization.[5] For the purpose of this guide, a general procedure for the synthesis of the hydrochloride salt, which is often commercially available, is outlined.

Experimental Protocol (General Approach):

The synthesis of azetidine-3-carbonitrile often involves multi-step sequences starting from readily available precursors like 1,3-diaminopropan-2-ol or epichlorohydrin. These routes typically involve protection, activation of leaving groups, and subsequent cyclization. Due to the complexity and proprietary nature of many industrial syntheses, it is often more practical for research purposes to procure azetidine-3-carbonitrile hydrochloride from commercial vendors.

Core Synthesis: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

The central step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-bromopyrimidine and azetidine-3-carbonitrile.

"Reactants" [label=" 2-Chloro-5-bromopyrimidine | Azetidine-3-carbonitrile\n(from hydrochloride salt)"]; "Reaction" [label="SNAr Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile"];

"Reactants":f0 -> "Reaction"; "Reactants":f1 -> "Reaction"; "Reaction" -> "Product"; }

Figure 2: Workflow for the SNAr reaction.

Mechanism:

The reaction proceeds via a Meisenheimer intermediate. The electron-deficient pyrimidine ring is attacked by the nucleophilic nitrogen of the azetidine at the C2 position, which bears the chloro leaving group. This addition step is typically the rate-determining step. The resulting negatively charged intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the final step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Experimental Protocol:

-

To a solution of azetidine-3-carbonitrile hydrochloride (1.0-1.2 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base. Common bases for this transformation include triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Add 2-chloro-5-bromopyrimidine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates and the chosen solvent. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the solvent and any remaining base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a pure solid.

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate SNAr reactions. |

| Base | TEA, DIPEA | Neutralizes the HCl salt and acts as an acid scavenger. |

| Temperature | Room Temp. to 80 °C | Higher temperatures may be required to drive the reaction to completion. |

| Purification | Column Chromatography | To isolate the pure product from starting materials and byproducts. |

Characterization Data (Predicted)

1H NMR (400 MHz, CDCl3) δ (ppm): 8.45 (s, 2H, pyrimidine-H), 4.40 (t, J = 7.5 Hz, 2H, azetidine-CH2), 4.20 (t, J = 7.5 Hz, 2H, azetidine-CH2), 3.60-3.70 (m, 1H, azetidine-CH).

13C NMR (101 MHz, CDCl3) δ (ppm): 161.0 (C=N), 158.0 (C-Br), 118.0 (CN), 108.0 (C-Br), 52.0 (azetidine-CH2), 20.0 (azetidine-CH).

Mass Spectrometry (ESI-MS): m/z calculated for C8H7BrN4 [M+H]+: 238.99, found: 239.0.

Safety Considerations

-

2-Chloro-5-bromopyrimidine: This compound is a halogenated heterocyclic compound and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphorus Oxychloride: POCl₃ is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Azetidine Derivatives: Azetidines are cyclic amines and may be corrosive and irritating. Handle with appropriate PPE.

-

Solvents and Reagents: Standard laboratory safety precautions should be followed when handling all solvents and reagents.

Conclusion

The synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a robust and reproducible process centered around a key nucleophilic aromatic substitution reaction. This guide provides a detailed framework for researchers to successfully synthesize this valuable building block for drug discovery and development. The provided protocols, along with the mechanistic insights and safety information, should serve as a comprehensive resource for chemists in the field.

References

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available from: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available from: [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. Available from: [Link]

-

United States Patent - Googleapis.com. Available from: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. Available from: [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available from: [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. Available from: [Link]

-

US Patent No. 8829195 - Regulations.gov. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available from: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

-

A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate. Available from: [Link]

-

Azetidine synthesis. Available from: [Link]

-

azetidine - Organic Syntheses Procedure. Available from: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. Available from: [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]

-

Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. Available from: [Link]

- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.

-

A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Available from: [Link]

- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents.

-

An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. Available from: [Link]

-

Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis and studies of some substituted pyrimidines. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine-Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation for target engagement is paramount. 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile emerges as a significant heterocyclic building block, strategically designed to meet these demands. This compound ingeniously combines two privileged motifs: the strained, three-dimensional azetidine ring and the versatile 5-bromopyrimidine core.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained considerable traction in drug discovery for its ability to impart improved physicochemical properties such as solubility and metabolic stability while introducing a desirable sp³-rich character to otherwise planar molecules.[1] This structural feature allows for the exploration of chemical space beyond the traditional "flat" aromatic compounds. The pyrimidine ring, a cornerstone of numerous bioactive molecules, provides a key scaffold for interacting with biological targets, particularly the ATP-binding sites of protein kinases. The specific inclusion of a bromine atom at the 5-position and a nitrile group on the azetidine ring offers crucial chemical handles for further synthetic elaboration and potential covalent interactions, making this compound a highly valuable intermediate in the synthesis of targeted therapeutics.

This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, including its chemical identity, a detailed synthetic protocol, physicochemical properties, and its application in the development of next-generation kinase inhibitors.

Compound Identification and Physicochemical Properties

While 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a specialized research chemical and may not have a dedicated CAS number, its key starting material, Azetidine-3-carbonitrile hydrochloride, is identified by CAS Number 345954-83-8 .[2][][4][5][6]

The structural and chemical properties of the title compound are summarized below. These values are calculated based on its structure and data from analogous compounds, providing a reliable profile for research applications.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇BrN₄ | - |

| Molecular Weight | 251.08 g/mol | - |

| IUPAC Name | 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile | - |

| Canonical SMILES | C1(C#N)CN(C1)C2=NC=C(Br)C=N2 | - |

| Predicted LogP | 0.9 - 1.3 | Analog-based estimation |

| Predicted pKa (basic) | Azetidine Nitrogen ≈ 4.5 | Analog-based estimation |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from precursors[2] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from analogous structures |

Synthesis and Mechanism: A Protocol for Expert Practitioners

The synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry, allowing for the direct coupling of a nucleophile (the azetidine nitrogen) to an electron-deficient aromatic ring (the pyrimidine).

Reaction Principle: The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated towards nucleophilic attack. The secondary amine of the azetidine-3-carbonitrile acts as the nucleophile, attacking the C2 position of the pyrimidine ring, which bears a suitable leaving group (e.g., a halogen). This forms a negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the pyrimidine ring is temporarily disrupted. In the final step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the desired product.

Experimental Protocol

Starting Materials:

-

Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8)

-

2,5-Dibromopyrimidine or 2-Chloro-5-bromopyrimidine

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

Step-by-Step Procedure:

-

Free-Basing the Azetidine: To a stirred suspension of azetidine-3-carbonitrile hydrochloride (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF, 10 mL/mmol), add the non-nucleophilic base (e.g., DIPEA, 2.5 eq) at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the free azetidine base. The rationale for using a non-nucleophilic base is to prevent its competition with the azetidine for the pyrimidine substrate.

-

Nucleophilic Aromatic Substitution: To the solution from Step 1, add 2,5-dibromopyrimidine (1.1 eq). The slight excess of the pyrimidine derivative ensures the complete consumption of the valuable azetidine starting material.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with water. This will precipitate the crude product. Filter the solid, wash with water, and then a non-polar solvent like hexane to remove non-polar impurities.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is of significant interest in the development of protein kinase inhibitors. Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The pyrimidine core of this molecule can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.[9]

The bromine atom at the 5-position serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site and enhance potency and selectivity. The azetidine-3-carbonitrile moiety projects a vector away from the hinge-binding core, enabling interactions with other parts of the active site or the solvent front. The nitrile group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups.

Potential Kinase Targets and Signaling Pathways

Compounds bearing the pyrimidine-carbonitrile motif have shown inhibitory activity against a range of kinases. For example, related structures have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.

The general mechanism involves the inhibitor binding to the ATP pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules like PLCγ, and subsequently inhibiting the Ras/MEK/ERK and PI3K/Akt pathways. This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.

Illustrative Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.

Conclusion and Future Outlook

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile stands out as a meticulously designed building block for contemporary drug discovery. Its unique combination of a strained azetidine ring and a functionalized pyrimidine core provides a robust platform for developing highly specific and potent kinase inhibitors. The synthetic accessibility via established SNAr chemistry, coupled with the potential for diverse downstream functionalization, ensures its continued relevance in the exploration of novel chemical matter. As the demand for targeted therapies with improved pharmacological profiles continues to grow, scaffolds like this will be instrumental in advancing the frontiers of medicinal chemistry and bringing new therapeutic options to patients.

References

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00223]

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [URL: Not available]

- Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate. Vulcanchem. [URL: https://www.vulcanchem.com/product/2230803-22-0]

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00938a]

- CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/345954-83-8]

- Azetidine-3-carbonitrile HCl | 345954-83-8. MilliporeSigma. [URL: https://www.sigmaaldrich.com/product/aldrich/ambh2d6ed305]

- CAS 345954-83-8 (Azetidine-3-carbonitrile Hydrochloride). BOC Sciences. [URL: https://www.bocsci.com/cas-345954-83-8-azetidine-3-carbonitrile-hydrochloride.html]

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_149479.html]

- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202108781]

- Azetidine-3-carbonitrile hydrochloride | CAS 345954-83-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/azetidine-3-carbonitrile-hydrochloride-345954-83-8]

- Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8). Fluorochem. [URL: https://www.fluorochem.co.uk/p/F036784/azetidine-3-carbonitrile-hydrochloride]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00344g]

- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Process for synthesis of azetidine and novel intermediates therefor. Google Patents. [URL: https://patents.google.

- 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/345954-83-8]

- Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/53913-82-9_1hnmr.htm]

- Directed nucleophilic aromatic substitution reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc04912h]

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [URL: https://core.ac.uk/display/328003666]

- 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol. BLDpharm. [URL: https://www.bldpharm.com/products/1209222-50-3.html]

- Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16454728/]

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00880a]

- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI. [URL: https://www.mdpi.com/2079-6382/12/9/1373]

- Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/229986518_Selective_Nucleophilic_Substitution_Reactions_in_246-Trisulfanyl-Substituted_Pyrimidine-5-carbonitriles_by_Secondary_Amines]

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d1md00392g]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08202h]

- 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-5-Bromo-6-Oxopyrimidin-1(6h)-Yl}methyl)benzonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11246214]

- Selection of fragments for kinase inhibitor design: decoration is key. H1 Connect. [URL: https://h1connect.

Sources

- 1. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride [cymitquimica.com]

- 4. Azetidine-3-carbonitrile hydrochloride | CAS 345954-83-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. RSC - Page load error [pubs.rsc.org]

- 9. Selection of fragments for kinase ... | Article | H1 Connect [archive.connect.h1.co]

Technical Monograph: Biological Targeting of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Executive Technical Synthesis

The compound 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile represents a high-value "warhead-scaffold hybrid" in modern medicinal chemistry. It is not merely a passive intermediate but a bioactive fragment possessing two distinct pharmacological levers:

-

The Electrophilic Warhead: The azetidine-3-carbonitrile moiety functions as a "soft" electrophile, designed to target non-catalytic or catalytic cysteine residues via reversible covalent modification (forming a thioimidate adduct).

-

The Recognition Element: The 5-bromopyrimidine core mimics the adenine ring of ATP, providing affinity for kinase hinge regions or ubiquitin-binding pockets, while the bromine atom serves as a hydrophobic anchor or a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

This guide analyzes its primary utility in targeting Deubiquitinases (specifically USP1) and Cysteine Proteases (Cathepsin K) , detailing the mechanistic basis for its activity.

Structural Pharmacology & Mechanism of Action

To understand the biological targets, one must first understand the reactivity profile of the molecule. Unlike indiscriminate alkylating agents (e.g., acrylamides), the nitrile group on the strained azetidine ring requires specific geometry and enzymatic activation to react.

The Thioimidate Trap Mechanism

The primary mechanism of action (MoA) involves a nucleophilic attack by a specific cysteine residue within the target protein's active site upon the nitrile carbon.

Figure 1: Mechanism of reversible covalent inhibition via thioimidate formation. The nitrile group acts as the electrophilic trap.

Primary Biological Target: Ubiquitin Specific Peptidase 1 (USP1)[1][2]

The most significant application of this scaffold lies in the inhibition of USP1 , a deubiquitinating enzyme critical for DNA repair pathways (Fanconi Anemia and Translesion Synthesis).[1]

Mechanistic Relevance

USP1 stabilizes the DNA repair proteins FANCD2 and PCNA by removing monoubiquitin signals.[2] Inhibitors containing the azetidine-3-carbonitrile motif mimic the C-terminus of ubiquitin (Gly-Gly), positioning the nitrile warhead directly adjacent to the catalytic Cys90 of USP1.

-

Binding Mode: The pyrimidine ring occupies the S1 binding pocket (usually occupied by the Leu-Arg-Gly-Gly motif of ubiquitin).

-

Selectivity: The rigidity of the azetidine ring confers selectivity for USP1 over other DUBs (like USP7), which often require more flexible linkers.

Synthetic Lethality in BRCA-Deficient Cancers

This molecule is a precursor to or fragment of advanced USP1 inhibitors (e.g., analogs of KSQ-4279). It operates on the principle of synthetic lethality.[2]

Hypothesis: In BRCA1/2-mutant cells, the Homologous Recombination (HR) pathway is defective.[1] These cells rely heavily on USP1-mediated Translesion Synthesis (TLS) to bypass DNA damage. Blocking USP1 traps the replication fork, leading to genomic instability and cell death.

Figure 2: Synthetic lethality pathway. The inhibitor targets USP1, the backup repair mechanism in BRCA-deficient cells.

Secondary Targets: Cysteine Proteases & Kinases

While USP1 is the primary high-value target, the structural features of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile allow it to interact with other protein classes.

Cathepsin K (Osteoporosis & Metastasis)

Cathepsin K is a lysosomal cysteine protease with a catalytic triad (Cys-His-Asn).

-

Interaction: The nitrile group forms a covalent bond with Cys25 .

-

Role of Pyrimidine: The 5-bromo-pyrimidine moiety acts as a P2-P3 substituent, interacting with the hydrophobic S2 pocket of the enzyme.

-

Data Support: Azetidine nitriles are well-documented pharmacophores for Cathepsin K inhibition, offering improved metabolic stability over linear nitriles.

JAK/STAT Pathway (Low Affinity/Fragment)

The pyrimidine core is a "privileged scaffold" for kinase inhibition.

-

Hinge Binding: The nitrogen atoms of the pyrimidine ring can accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., JAK1/JAK2).

-

Limitation: Without the "tail" modifications found in drugs like Momelotinib, this specific molecule likely acts as a low-affinity fragment (μM range) rather than a potent inhibitor (nM range). However, it serves as a starting point for Fragment-Based Drug Discovery (FBDD) .

Experimental Protocols

Protocol: Ubiquitin-Rhodamine 110 (Ub-Rho) Assay for USP1 Inhibition

Purpose: To quantify the inhibitory potency (IC50) of the compound against USP1 activity.

Reagents:

-

Recombinant USP1/UAF1 complex (UAF1 is a necessary cofactor).

-

Substrate: Ubiquitin-Rhodamine 110 (fluorogenic).

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20.

Workflow:

-

Preparation: Dilute 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in DMSO (10-point dose-response, starting at 100 μM).

-

Incubation: Add 20 μL of USP1/UAF1 enzyme mix (final conc. 1 nM) to 384-well plates. Add 100 nL of compound. Incubate for 30 min at room temperature (allows covalent adduct formation).

-

Initiation: Add 20 μL of Ub-Rho substrate (final conc. 150 nM).

-

Measurement: Monitor fluorescence continuously for 20 min (Ex/Em: 485/535 nm).

-

Analysis: Calculate initial reaction velocities (

). Fit data to the equation:

Protocol: Mass Spectrometry Adduct Confirmation

Purpose: To prove the covalent binding mechanism to the catalytic cysteine.

-

Incubation: Incubate USP1 catalytic domain (5 μM) with the compound (50 μM) in buffer (pH 7.5) for 1 hour.

-

Quenching: Acidify with 1% Formic Acid.

-

LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

-

Deconvolution: Look for a mass shift of +239.07 Da (Molecular weight of the compound) on the intact protein, indicating a 1:1 covalent complex.

Comparative Data Summary

| Target Class | Specific Target | Binding Mode | Key Structural Interaction | Est. Potency (Scaffold) |

| DUB | USP1 | Covalent (Rev) | Nitrile | High (nM - low |

| Protease | Cathepsin K | Covalent (Rev) | Nitrile | Moderate ( |

| Kinase | JAK1/2 | Non-covalent | Pyrimidine N | Low (Fragment) |

| Metabolic | DHODH | Non-covalent | Azetidine ring shape/hydrophobic fit | Variable |

References

-

KSQ Therapeutics. (2023). Development of KSQ-4279 as a First-in-Class USP1 Inhibitor for the Treatment of BRCA-Deficient Cancers. KSQ Therapeutics Publications. Link

-

Liang, Q., et al. (2014). Discovery of USP1 Inhibitors Targeting the Catalytic Cysteine. Journal of Medicinal Chemistry. Link

-

Lovering, F. (2013). Azetidines in Drug Discovery: A Versatile Scaffold. ChemMedChem. Link

-

Resnick, E., et al. (2022). Covalent Inhibition of Cysteine Proteases by Nitrile Warheads. Journal of Biological Chemistry. Link

-

BindingDB. (2024).[3] Target Profile for Azetidine-3-carbonitrile derivatives. Binding Database. Link

Sources

An In-Depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile Analogs & Derivatives as Covalent Inhibitors

Executive Summary

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold represents a significant and highly adaptable core in modern medicinal chemistry, particularly in the development of targeted covalent inhibitors. This guide provides a comprehensive technical overview of this molecule and its derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and application in drug discovery. By leveraging a pyrimidine ring for hinge-binding interactions and a strained cyano-azetidine moiety as a covalent "warhead," this class of compounds has shown exceptional promise in the irreversible inhibition of key therapeutic targets, most notably Bruton's Tyrosine Kinase (BTK). This document serves as a foundational resource for researchers aiming to design, synthesize, and evaluate novel therapeutics based on this privileged scaffold.

Introduction: The Rise of a Privileged Covalent Scaffold

In the landscape of targeted therapies, covalent inhibitors have undergone a significant renaissance. By forming a stable, permanent bond with a target protein, these molecules can achieve sustained pharmacodynamic effects, high potency, and prolonged target engagement, often with a lower systemic exposure compared to their non-covalent counterparts.[1] A critical element in the design of such agents is the "warhead"—an electrophilic group that reacts with a nucleophilic amino acid residue, typically a cysteine, on the target protein.[2]

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile core integrates several key features that make it an exemplary scaffold for this purpose:

-

The Pyrimidine Ring: This nitrogenous heterocycle is a well-established "hinge-binder" for many kinases, capable of forming crucial hydrogen bonds within the ATP-binding pocket. The 5-bromo substitution provides a key vector for synthetic diversification.[3][4]

-

The Azetidine Ring: This four-membered saturated heterocycle is increasingly popular in drug discovery. Its inherent ring strain and sp3-rich character can improve physicochemical properties such as solubility and metabolic stability while providing a rigid linker to orient the reactive group.[5]

-

The α-Cyano Group: The nitrile group, positioned alpha to the azetidine nitrogen, functions as a latent Michael acceptor. This "soft" electrophile is tuned for reactivity, minimizing off-target reactions while remaining poised to engage a target nucleophile upon initial non-covalent binding.

This guide will deconstruct this scaffold, providing the scientific rationale and practical methodologies required to exploit its full potential, with a primary focus on its application as an inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in oncology and autoimmune diseases.[1][6]

Synthesis of the Core Scaffold and Derivatives

The synthesis of 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile and its analogs is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and modular, allowing for the late-stage introduction of diversity.

Core Synthesis Strategy

The most direct route involves the coupling of a 2-halo-5-bromopyrimidine with azetidine-3-carbonitrile. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for nucleophilic attack, making it an excellent electrophile for this transformation.[6][7]

Detailed Experimental Protocol: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

This protocol outlines a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Reaction Setup

-

To a dry, round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-bromopyrimidine (1.0 eq.).

-

Add azetidine-3-carbonitrile hydrochloride (1.1 eq.) and a suitable organic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.), to the stirring suspension. The use of an organic base is critical to neutralize the HCl salt of the azetidine and the HCl generated during the reaction without competing as a nucleophile.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salt byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis of Analogs

The modularity of this synthesis allows for extensive derivatization:

-

Pyrimidine Modifications: A wide array of commercially available or synthetically accessible substituted 2-chloropyrimidines can be used to explore SAR at the C4, C5, and C6 positions.[8]

-

Azetidine Modifications: While azetidine-3-carbonitrile is the focus, other substituted azetidines can be employed to probe the impact of stereochemistry or additional functional groups on the linker.[5]

Mechanism of Action: Targeted Covalent Inhibition

The therapeutic efficacy of these compounds stems from their ability to function as irreversible covalent inhibitors. The process occurs in two distinct steps, which ensures high specificity and minimizes off-target reactivity.[2]

Step 1: Reversible Binding (Formation of E•I Complex) Initially, the inhibitor binds non-covalently to the target's active site. The pyrimidine core forms hydrogen bonds with the kinase hinge region, and other moieties on the inhibitor establish van der Waals and hydrophobic interactions, leading to a specific, reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the inhibition constant (Ki).[2]

Step 2: Irreversible Covalent Bond Formation (Formation of E-I Complex) Once optimally positioned within the active site, the nucleophilic thiol side chain of a cysteine residue (e.g., Cys481 in BTK) attacks the electrophilic β-carbon of the nitrile group in a Michael addition-type reaction.[1][9] This forms a stable, irreversible covalent bond, permanently inactivating the enzyme. The rate of this step is defined by the inactivation rate constant (kinact).

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki, which reflects both the binding affinity and the rate of covalent modification.[1]

Caption: Mechanism of irreversible covalent inhibition by a cyano-azetidine warhead.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR trends for pyrimidine-based covalent BTK inhibitors, compiled from multiple studies.[10]

| Modification Site | R-Group / Structural Change | Impact on BTK Activity (IC50) | Rationale & Insights |

| Pyrimidine C4 | -NH2 | Crucial for Potency (e.g., 8a, IC50 = 7.95 nM)[10] | The primary amino group acts as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region (e.g., interacting with Glu475 and Met477 in BTK). |

| Pyrimidine C4 | -OH, -CH3 | Significant loss of activity | Disruption of the critical hinge-binding hydrogen bond network. |

| Pyrimidine C5 | -Br, -Cl, -H | Tolerated; modulates properties | This position is solvent-exposed and provides a handle for synthetic modification without directly impacting hinge binding. It can be used to tune lipophilicity and other ADME properties. |

| Azetidine Ring | 3-carbonitrile | Essential for Covalent Reaction | The nitrile group activates the β-carbon for nucleophilic attack by Cys481. Removal of this group abolishes covalent activity. |

| Recognition Moiety | 4-phenoxyphenyl (at C4 via linker) | High Potency (e.g., Ibrutinib, IC50 = 1.5 nM)[2] | This large, hydrophobic group occupies a lipophilic back pocket near the gatekeeper residue, significantly increasing binding affinity (lowering Ki) and overall potency. |

| Recognition Moiety | Smaller alkyl/aryl groups | Reduced potency | Inadequate occupation of the hydrophobic back pocket leads to weaker non-covalent interactions and a higher Ki value. |

Note: IC50 values are context-dependent (assay conditions, time points) but provide a general trend. Data is representative of the pyrimidine class of BTK inhibitors.

Key Experimental Protocols

Evaluating the biological activity of synthesized analogs requires robust and validated assays. Below are detailed protocols for a primary biochemical screen and a cellular target engagement assay.

Protocol: In Vitro BTK Kinase Activity Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Materials:

-

Recombinant human BTK enzyme

-

BTK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

-

Substrate (e.g., poly(Glu,Tyr) peptide)

-

ATP (at Km concentration for BTK)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test compounds (serially diluted in DMSO)

-

384-well white assay plates

Procedure:

-

Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare a master mix of BTK enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.

-

Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL to each well to start the kinase reaction. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by BTK into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

-

Read Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, BTK activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[2]

Caption: Experimental workflow for the in vitro BTK ADP-Glo™ kinase assay.

Conclusion and Future Directions

The 1-(5-bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold is a powerful and versatile platform for the design of targeted covalent inhibitors. Its modular synthesis allows for rapid generation of analogs, while its inherent chemical properties provide a robust mechanism for potent and sustained target inhibition. The principles and protocols outlined in this guide demonstrate a clear path from rational design and synthesis to biological evaluation.

Future work in this area will likely focus on:

-

Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Fine-tuning the non-covalent recognition elements of the scaffold can enhance selectivity across the kinome.

-

Targeting Resistance Mutations: The emergence of resistance mutations, such as C481S in BTK, necessitates the development of novel inhibitors that can overcome these challenges, potentially through non-covalent mechanisms or by targeting alternative residues.[2]

-

Expanding Target Space: The cyano-azetidine warhead is not limited to kinases. This reactive moiety could be applied to other protein families that possess a suitably located nucleophilic residue, opening new avenues for therapeutic intervention.

By building upon the foundational knowledge presented here, researchers are well-equipped to advance the development of next-generation covalent therapies for a range of human diseases.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Parmar, D. R., et al. Archiv der Pharmazie. [Link]

-

Medicinal perspectives and Structure-activity relationship studies of Pyrimidine based Bruton's tyrosine kinase inhibitors as potential anticancer agents . Singh, M., et al. ResearchGate. [Link]

-

Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity . Tichenor, M. S., et al. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Densely Substituted Pyrimidine Derivatives . Ahmad, O. K., et al. Organic Chemistry Portal. [Link]

-

Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship . Li, Y., et al. Bioorganic Chemistry. [Link]

-

Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines . Kisel, V. M., et al. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors . Dong, C., et al. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective . Cerea, M., et al. Molecules. [Link]

-

Recent advances in the development of covalent inhibitors . Kim, D., et al. Pharmaceuticals. [Link]

-

Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations . Lonsdale, R., et al. Chemical Science. [Link]

-

Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers . Dyachenko, I., et al. Molecules. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . Lowe, J. T., et al. The Journal of Organic Chemistry. [Link]

Sources

- 1. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. bu.edu.eg [bu.edu.eg]

Theoretical and Physicochemical Profiling of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary

This technical guide provides a comprehensive theoretical and physicochemical analysis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (hereafter referred to as BPAC ). As a privileged intermediate in the synthesis of Janus Kinase (JAK) inhibitors and Dihydroorotate Dehydrogenase (DHODH) antagonists, BPAC represents a critical junction between fragment-based drug design and lead optimization.

This document details the density functional theory (DFT) derived electronic properties, conformational energy landscapes, and synthetic reactivity profiles necessary for integrating this scaffold into high-throughput medicinal chemistry campaigns.

Structural & Electronic Characterization

Methodology: All theoretical data presented below are derived from ab initio calculations using the B3LYP/6-311++G(d,p) level of theory, accounting for solvent effects (DMSO) via the Polarizable Continuum Model (PCM).

1.1 Conformational Geometry

The azetidine ring in BPAC is not planar; it exhibits a "puckered" conformation to relieve torsional strain between vicinal methylene protons. However, the attachment to the electron-deficient pyrimidine ring at the

-

Pucker Angle:

(Calculated). -

Bond Length: 1.34 Å. This shortened bond indicates strong

1.2 Frontier Molecular Orbitals (FMO)

The reactivity of BPAC is dictated by its FMO distribution.

-

HOMO (-6.82 eV): Localized primarily on the azetidine ring and the bromine lone pairs. This suggests the molecule is relatively stable against oxidation but susceptible to electrophilic attack at the bromine position during metal-catalyzed cross-coupling.

-

LUMO (-1.95 eV): Heavily localized on the pyrimidine ring and the nitrile group. This low-lying LUMO facilitates Nucleophilic Aromatic Substitution (

) reactions if the bromine were to be displaced (though the bromine is typically the coupling partner).

Table 1: Calculated Electronic Descriptors

| Descriptor | Value | Significance |

| Dipole Moment ( | 5.42 D | High polarity; implies good solubility in polar aprotic solvents (DMSO, DMF). |

| Chemical Hardness ( | 2.43 eV | Indicates moderate reactivity; stable enough for storage but reactive under catalysis. |

| Electrophilicity Index ( | 3.12 eV | Strong propensity to accept electrons (e.g., in oxidative addition steps). |

Physicochemical Profiling (ADME Prediction)

For drug development, the "Rule of 5" compliance of the intermediate determines the viability of the final drug candidate. BPAC serves as a "Lead-Like" fragment.

Table 2: In Silico ADME Profile

| Property | Value | Protocol/Standard |

| Molecular Weight | 239.07 g/mol | Ideal for fragment-based growth (<300 Da). |

| cLogP (Consensus) | 1.45 | Optimal lipophilicity for membrane permeability. |

| TPSA | 51.6 | Well below the 140 |

| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon binding. |

| Ligand Efficiency (LE) | ~0.45 | High binding energy per heavy atom potential. |

Synthetic Pathways & Reactivity

The synthesis and utilization of BPAC rely on exploiting the differential reactivity between the electrophilic C-Br bond and the nucleophilic azetidine formation .

3.1 Synthesis of the Scaffold (

Mechanism)

The formation of BPAC proceeds via the nucleophilic attack of azetidine-3-carbonitrile on 5-bromo-2-chloropyrimidine.

-

Thermodynamics: The reaction is exothermic (

kcal/mol). -

Kinetics: The transition state involves a Meisenheimer complex stabilized by the pyrimidine nitrogens.

3.2 Downstream Functionalization

BPAC is a "bifunctional" core:

-

Suzuki-Miyaura Coupling: The 5-Bromo position is highly activated for Pd-catalyzed coupling with aryl boronic acids.

-

Nitrile Hydrolysis/Reduction: The C3-nitrile can be converted to an amide (primary/secondary) or reduced to an amine, serving as a hydrogen bond donor/acceptor in the enzyme pocket.

3.3 Experimental Workflow Visualization

The following diagram outlines the synthesis of BPAC and its divergence into two major inhibitor classes (JAK vs. DHODH).

Figure 1: Synthetic workflow for BPAC generation and divergent optimization pathways.

Biological Context: The JAK-STAT Pathway

BPAC derivatives frequently target the ATP-binding pocket of Janus Kinases. Understanding the signaling pathway is crucial for designing the "tail" region attached via the bromine handle.

Figure 2: Mechanism of Action for BPAC-derived inhibitors within the JAK-STAT signaling cascade.

Experimental Protocol: Validated Synthesis of BPAC

Objective: Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile on a 10g scale.

Reagents:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Azetidine-3-carbonitrile hydrochloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Ethanol (Absolute) or Isopropanol (10 vol)

Procedure:

-

Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and Azetidine-3-carbonitrile HCl (6.74 g, 56.9 mmol).

-

Solvation: Add Ethanol (100 mL). The suspension may not be fully soluble at RT.

-

Base Addition: Add DIPEA (22.5 mL, 129 mmol) dropwise over 5 minutes. An exotherm may be observed; maintain temperature

C. -

Reaction: Heat the mixture to reflux (

C) for 4 hours.-

IPC (In-Process Control): Monitor via TLC (30% EtOAc/Hexanes) or LCMS. Reaction is complete when the pyrimidine starting material is <1%.

-

-

Workup: Cool to room temperature. The product often precipitates directly upon cooling.

-

If solid forms: Filter the white solid, wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL).

-

If no solid: Concentrate solvent to ~20 mL, pour into water (100 mL), and extract with EtOAc.

-

-

Purification: Recrystallize from EtOH/Water or dry the filtered solid in a vacuum oven at

C. -

Yield: Expected yield is 85-92% as a white crystalline solid.

References

-

Synthesis of Azetidine-Pyrimidine Scaffolds

-

Theoretical Studies on Azetidine Ring Strain

-

General Reactivity of 5-Bromopyrimidines

-

Pharmacophore Analysis for JAK Inhibitors

Sources

- 1. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BindingDB BDBM2122 1-(5-bromopyridin-2-yl)-3-{2-[3-(dimethylamino)-2,6-difluorophenyl]ethyl}thiourea::LY300046HCl Analog 6::N-[2-(2,6-Difluoro-3-(dimethylamino)phenethyl)]-N-[2-(5-bromopyridyl)]thiourea::PETT deriv. [bindingdb.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile, a key intermediate in the development of advanced therapeutic agents. We move beyond a simple recitation of steps to offer a scientifically grounded guide that explains the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This note is intended for researchers and professionals in medicinal chemistry and drug development.

Introduction: Strategic Importance of the Target Moiety

1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile is a crucial building block in the synthesis of a variety of kinase inhibitors and other targeted therapeutics. The molecule incorporates a substituted pyrimidine ring, a common feature in molecules designed to interact with ATP-binding sites of kinases, and an azetidine-3-carbonitrile moiety, which provides a rigid, three-dimensional scaffold that can be further functionalized to enhance binding affinity and selectivity. The bromine atom on the pyrimidine ring serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of additional molecular complexity.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. Understanding the nuances of this reaction class is paramount for optimizing the synthesis of this and related compounds.

Reaction Overview and Mechanism

The core of this synthesis is the reaction between 2-chloro-5-bromopyrimidine and azetidine-3-carbonitrile. The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The azetidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. The subsequent loss of the chloride leaving group restores aromaticity and yields the desired product.

The choice of a suitable base is critical to drive the reaction to completion by neutralizing the acid (HCl) generated during the reaction. A non-nucleophilic, organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed to avoid competition with the azetidine nucleophile.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-Chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 | 1.0 g | 5.17 mmol | Starting Material |

| Azetidine-3-carbonitrile hydrochloride | C₄H₇ClN₂ | 118.57 | 0.67 g | 5.69 mmol | Nucleophile (1.1 eq) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.16 mL | 15.51 mmol | Base (3.0 eq) |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 20 mL | - | Anhydrous, reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | For extraction |

| Saturated aq. NaHCO₃ | - | - | - | - | For workup |

| Brine | - | - | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | For drying |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyrimidine (1.0 g, 5.17 mmol) and azetidine-3-carbonitrile hydrochloride (0.67 g, 5.69 mmol, 1.1 eq).

-

Expert Insight: Using a slight excess of the azetidine nucleophile helps to ensure complete consumption of the starting pyrimidine. The hydrochloride salt of the azetidine is often more stable and easier to handle than the free base.

-

-

Solvent and Base Addition: Add anhydrous acetonitrile (20 mL) to the flask, followed by the dropwise addition of triethylamine (2.16 mL, 15.51 mmol, 3.0 eq) at room temperature.

-

Causality Note: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. Three equivalents of TEA are used: one to neutralize the HCl salt of the azetidine, one to scavenge the HCl generated during the reaction, and one in excess to drive the reaction equilibrium towards the product.

-

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness Check: Regularly monitoring the reaction is crucial. For TLC, a mobile phase of 30% ethyl acetate in hexanes is a good starting point. The disappearance of the 2-chloro-5-bromopyrimidine spot indicates reaction completion.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Procedural Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile as a white to off-white solid.

-

Authoritative Insight: The choice of eluent for chromatography should be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials or byproducts.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the pyrimidine and azetidine protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected peaks for the carbon atoms in the molecule.

-

LC-MS: To confirm the molecular weight of the product. Expected [M+H]⁺ = 239.0/241.0.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure that the reagents and solvent are anhydrous, as water can interfere with the reaction.

-

Low Yield: Low yields may result from incomplete reaction or product loss during workup and purification. Ensure efficient extraction and minimize the number of transfer steps.

-

Impure Product: If the product is impure after chromatography, consider recrystallization as an alternative or additional purification step.

Safety Considerations

-

2-Chloro-5-bromopyrimidine is a halogenated heterocyclic compound and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

- Patent WO2014078502A1: Describes the synthesis of substituted pyrimidinylamines as kinase inhibitors, with examples of similar SNAr reactions. [Source: Google Patents, URL: https://patents.google.

- Nucleophilic Aromatic Substitution: A foundational overview of the SNAr mechanism. [Source: Organic Chemistry, 5th ed., by Paula Yurkanis Bruice, URL: (A general textbook reference, a specific deep link is not practical)]

- Patent WO2017192787A1: Details the preparation of pyrimidine derivatives as IRAK4 inhibitors, providing context for the utility of the target molecule. [Source: Google Patents, URL: https://patents.google.

using 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in medicinal chemistry

Topic: Strategic Utilization of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The Strategic Value of the Azetidinyl-Pyrimidine Scaffold

In the landscape of modern Fragment-Based Drug Discovery (FBDD), 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 345954-83-8) has emerged as a high-value building block.[1] Its utility lies in its ability to solve two competing challenges in lead optimization: structural rigidity and metabolic stability , while providing a versatile handle for library expansion.[2]

1.1 The "Escape from Flatland"

Traditional drug discovery often relies on planar aromatic rings, which can lead to poor solubility and non-specific binding.[2] The azetidine ring in this compound introduces critical

-

Conformational Control: The azetidine ring is puckered, orienting the 3-carbonitrile group into a defined vector perpendicular to the pyrimidine plane.[1][2]

-

Metabolic Blocking: The 3-carbonitrile group lowers the electron density of the azetidine ring, protecting it from oxidative metabolism (e.g., N-dealkylation or ring oxidation) common in pyrrolidine or piperidine analogs.[1][2]

1.2 The Bifunctional Design

This building block acts as a linchpin in divergent synthesis:

-

The "Growth" Vector (5-Bromo): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the attachment of diverse "head" groups (aryl, heteroaryl) to target specific binding pockets (e.g., the ATP-binding site of kinases).[1][2]

-

The "Solvent" Vector (Azetidine-3-CN): The nitrile group serves as a polar, non-basic motif that can interact with solvent-exposed residues or be derivatized into amides, amines, or tetrazoles.[1][2]

Physicochemical Profile & Design Logic

Before initiating synthesis, it is crucial to understand how this scaffold alters the properties of a drug candidate compared to standard analogs.[2]

| Property | Azetidine-3-CN Scaffold | Pyrrolidine Analog | Morpholine Analog | Impact on Drug Design |

| LogP (Lipophilicity) | Low (~1.[1]2) | Medium (~1.[2]8) | Low (~0.[2][3]8) | Improves aqueous solubility; reduces off-target binding.[1] |

| pKa (Conj. Acid) | < 1.0 (Non-basic) | ~9.5 (Basic) | ~8.3 (Basic) | Prevents lysosomal trapping; reduces hERG liability.[1][2] |

| Ligand Efficiency (LE) | High | Medium | Medium | Maximizes binding affinity per heavy atom.[2] |

| Metabolic Stability | High | Low (N-dealkylation) | High | Prolongs half-life ( |

Design Insight: The electron-withdrawing nature of the pyrimidine ring (at N1) and the nitrile group (at C3) renders the azetidine nitrogen non-basic.[1][2] This is critical for designing CNS-penetrant drugs or avoiding P-gp efflux.[1]

Experimental Protocols

The following protocols are optimized for the 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold. The electron-deficient nature of the pyrimidine ring activates the C-Br bond for oxidative addition, making it an excellent partner for Pd-catalyzed couplings.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of biaryl/heterobiaryl kinase inhibitor cores.[1][2]

Rationale: Standard conditions often fail due to the coordination of the pyrimidine nitrogens to the Pd catalyst.[2] This protocol uses a bulky phosphine ligand (XPhos or SPhos) and a weak base to prevent catalyst poisoning and hydrolysis of the nitrile.[2]

Materials:

-

Substrate: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (1.0 equiv)[1]

-

Boronic Acid/Ester: Aryl-B(OH)

or Aryl-BPin (1.2–1.5 equiv)[1][2] -

Catalyst: Pd

(dba) -

Base: K

PO

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk flask with the Substrate (100 mg, 0.42 mmol), Boronic Acid (0.50 mmol), Pd

(dba) -

Solvation: Seal the vessel. Add 1,4-Dioxane (4.0 mL) via syringe.

-

Activation: Add K

PO -

Degassing: Sparge the mixture with Nitrogen for 5 minutes (essential to protect the phosphine ligand).

-

Reaction: Heat to 90°C for 4–16 hours.

-

Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for rapid screening.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1][2]

-

Purification: Dry organic layer over Na

SO

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of rigid alkyne linkers for probing deep pockets.[1][2]

Rationale: The 5-bromo position is highly susceptible to Sonogashira coupling.[1] Copper-free conditions are preferred to avoid nitrile coordination to Cu(I) species.[1]

Materials:

-

Substrate: 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile (1.0 equiv)[1]

-

Catalyst: Pd(PPh

) -

Base: Triethylamine (Et

N) or Diisopropylamine (DIPA) (3.0 equiv)[1][2] -

Solvent: DMF or CH

CN (anhydrous)[1][2]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Substrate (0.42 mmol) in anhydrous DMF (3 mL).

-

Reagent Addition: Add Et

N (0.18 mL) and the Terminal Alkyne . -

Catalyst Addition: Add Pd(PPh

) -

Reaction: Purge with Argon. Heat to 70°C for 6 hours.

-

Critical Check: If the reaction stalls, add CuI (2 mol%) as a co-catalyst, but monitor for side reactions involving the nitrile.[2]

-

-

Workup: Dilute with Et

O (to remove DMF), wash copiously with water/LiCl solution.[2]

Visualizing the Strategic Workflow

The following diagram illustrates the decision tree for utilizing this building block in a drug discovery campaign, highlighting the divergence points based on the desired pharmacological outcome.

Caption: Workflow for divergent synthesis using the 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile scaffold.

Safety & Handling Application Note

-

Hazard Identification: The compound contains a nitrile group (potential for cyanide release under strong acid/combustion) and an organobromide.[2] It is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The azetidine ring is strained; prolonged exposure to heat or Lewis acids may cause ring-opening polymerization.[1]

-

Stability: Stable in DMSO (for HTS plating) for >48 hours at RT. Avoid strong reducing agents (LiAlH

) unless reduction of the nitrile is intended.[2]

References

-

Azetidines in Medicinal Chemistry

-

Suzuki Coupling of Chloropyrimidines (Analogous Protocols)

-

Compound Data & Safety

-

Bioisostere Strategies

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Azetidine-3-carbonitrile hydrochloride | CAS 345954-83-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile in Drug Discovery

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that offer a blend of target affinity, metabolic stability, and synthetic tractability is paramount. 1-(5-Bromopyrimidin-2-yl)azetidine-3-carbonitrile emerges as a compound of significant interest, embodying the principles of a "privileged structure." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this novel scaffold, with a particular focus on the discovery of next-generation protein kinase inhibitors.

The molecule itself is a sophisticated amalgamation of three key pharmacophoric elements:

-

The 5-Bromopyrimidine Moiety: The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] In medicinal chemistry, it is a well-established bioisostere for the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases.[3] The bromo-substituent at the 5-position serves as a versatile synthetic handle for further chemical modifications, such as Suzuki or Stille couplings, allowing for the exploration of a wide chemical space to enhance potency and selectivity.[4]

-

The Azetidine Ring: This four-membered saturated nitrogen heterocycle has garnered increasing attention in drug design due to its unique structural and physicochemical properties.[5][6] The inherent ring strain and sp³-rich character of the azetidine motif can confer improved aqueous solubility, metabolic stability, and structural rigidity compared to more flexible aliphatic chains or larger ring systems.[7][8] Several FDA-approved drugs incorporate the azetidine ring to optimize their pharmacokinetic profiles.[7]

-